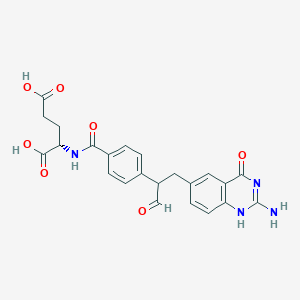

10-Formyl-5,8-10-trideazafolic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10-Formyl-5,8-10-trideazafolic acid (10-formyl-THF) is a synthetic analog of folic acid that has been extensively studied for its potential applications in scientific research. This compound is structurally similar to natural folates but has unique properties that make it a valuable tool for investigating various biochemical and physiological processes.

Wirkmechanismus

The mechanism of action of 10-formyl-THF is complex and multifaceted, involving interactions with various enzymes and metabolic pathways. This compound acts as a competitive inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of thymidylate and other nucleotides. By blocking this enzyme, 10-formyl-THF disrupts the normal process of DNA synthesis and repair, leading to cell death in rapidly dividing cells.

Biochemische Und Physiologische Effekte

In addition to its effects on cancer cells, 10-formyl-THF has been shown to have a range of biochemical and physiological effects in normal cells. This compound can modulate the activity of various enzymes involved in folate metabolism, leading to changes in the levels of key metabolites such as tetrahydrofolate and S-adenosylmethionine. These changes can have downstream effects on a wide range of cellular processes, including gene expression, protein synthesis, and cell signaling.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 10-formyl-THF in laboratory experiments is its selectivity for cancer cells. This compound can be used to specifically target tumor cells while leaving normal cells relatively unaffected, making it a valuable tool for studying cancer biology and developing new anti-cancer therapies. However, 10-formyl-THF also has some limitations, including its relatively low stability and the need for specialized equipment and techniques for its synthesis and handling.

Zukünftige Richtungen

There are many potential future directions for research on 10-formyl-THF and related compounds. One promising area of investigation is the development of new analogs with improved stability and selectivity for cancer cells. Another potential direction is the use of 10-formyl-THF as a tool for investigating the role of folate metabolism in other diseases and physiological processes, such as neurodegenerative disorders and immune function. Additionally, further research is needed to fully understand the complex mechanisms of action of 10-formyl-THF and its potential applications in both basic and clinical research.

Synthesemethoden

The synthesis of 10-formyl-THF involves several steps, including the reduction of folic acid to dihydrofolic acid, followed by the removal of the 5-methyl group and the formylation of the resulting 5,8-dihydrofolate. The final product is a white powder that is soluble in water and stable under normal laboratory conditions.

Wissenschaftliche Forschungsanwendungen

10-formyl-THF has been used in a wide range of scientific research applications, including studies of DNA synthesis and repair, enzyme kinetics, and metabolic pathways. This compound is particularly useful for investigating the role of folate metabolism in cancer cells, as it can be selectively taken up by tumor cells and used to disrupt their growth and proliferation.

Eigenschaften

CAS-Nummer |

143436-91-3 |

|---|---|

Produktname |

10-Formyl-5,8-10-trideazafolic acid |

Molekularformel |

C23H22N4O7 |

Molekulargewicht |

466.4 g/mol |

IUPAC-Name |

(2S)-2-[[4-[1-(2-amino-4-oxo-3H-quinazolin-6-yl)-3-oxopropan-2-yl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C23H22N4O7/c24-23-26-17-6-1-12(10-16(17)21(32)27-23)9-15(11-28)13-2-4-14(5-3-13)20(31)25-18(22(33)34)7-8-19(29)30/h1-6,10-11,15,18H,7-9H2,(H,25,31)(H,29,30)(H,33,34)(H3,24,26,27,32)/t15?,18-/m0/s1 |

InChI-Schlüssel |

QUTYGDYGQXUSRV-PKHIMPSTSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES |

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O |

Synonyme |

10-formyl-5,8-10-trideazafolic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)

![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)